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Compound of Interest

Compound Name: Balomenib

CAS No.: 2939850-17-4

Cat. No.: B15569023

Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of Balomenib's performance against other menin inhibitors, supported by

experimental data from foundational studies. Detailed methodologies for key experiments are

presented to enable replication and further investigation.

Balomenib (also known as BMF-219 and ZE63-0302) is a potent, orally bioavailable small

molecule inhibitor targeting the protein-protein interaction between menin and the histone-

lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical

dependency for the proliferation of certain leukemias, particularly those with KMT2A

rearrangements (KMT2A-r) or mutations in the nucleophosmin 1 (NPM1) gene. By disrupting

this complex, Balomenib aims to reverse the aberrant gene expression program, including the

downregulation of key oncogenes like HOXA9 and MEIS1, thereby inhibiting cancer cell growth

and promoting differentiation.

The Menin-KMT2A Signaling Pathway
The menin-KMT2A complex is a key regulator of gene transcription. In leukemias with KMT2A

rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it
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maintains the expression of genes such as HOXA9 and MEIS1, which drive leukemogenesis

by promoting proliferation and blocking cell differentiation. Menin inhibitors, including

Balomenib, physically occupy a pocket on the menin protein, preventing its interaction with

KMT2A. This leads to the eviction of the complex from chromatin, downregulation of target

gene expression, and subsequent anti-leukemic effects.
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Caption: Mechanism of Action of Balomenib.

Comparative Preclinical Data
The following tables summarize the available preclinical data for Balomenib and provide a

comparison with other notable menin inhibitors, revumenib and ziftomenib.

Table 1: In Vitro Anti-proliferative Activity (IC50/CC50)
Compound Cell Line Genotype

IC50/CC50
(µM)

Reference

Balomenib MV4-11 KMT2A-r < 0.1 [1]

Balomenib MOLM-13 KMT2A-r 0.1 - 0.5 [1]

Balomenib OCI-AML3 NPM1-mutant
Similar to

KMT2A-r lines
[2]

Balomenib MM.1S
Multiple

Myeloma
0.1 - 0.3 [3]

Balomenib Toledo DLBCL ~0.2

Ziftomenib MOLM-13 KMT2A-r < 0.025

Ziftomenib MV4-11 KMT2A-r < 0.025

Ziftomenib OCI-AML3 NPM1-mutant < 0.025

Revumenib MOLM-13 KMT2A-r ~0.01

Revumenib MV4-11 KMT2A-r ~0.01

Table 2: In Vivo Efficacy in Xenograft Models
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Compound Model Dosing Outcome Reference

Balomenib MOLM-13 CDX Once daily (oral)

Impressive

synergy with

FLT3 or BCL2

inhibitors

Ziftomenib
KMT2A-r ALL

PDX

150 mg/kg daily

(oral)

Significant

inhibition of

leukemia

proliferation

Revumenib
KMT2A-r AML

PDX
Not specified

Dramatic anti-

leukemic activity

Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon foundational research. The

following sections describe standard protocols used to evaluate menin inhibitors.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
This assay is used to quantify the inhibitory effect of a compound on the menin-KMT2A protein-

protein interaction in a cell-free system.

Principle: The assay measures the proximity of two molecules labeled with fluorescent dyes. A

terbium-labeled anti-His antibody binds to His-tagged menin (the donor fluorophore), and a

fluorescein-labeled peptide derived from KMT2A (the acceptor) binds to menin. When in close

proximity, excitation of the terbium donor leads to energy transfer and emission from the

fluorescein acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET

signal.

Protocol:

Reagent Preparation: Prepare assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5

mM EDTA, 0.005% Tween-20). Reconstitute His-tagged menin, fluorescein-labeled KMT2A

peptide, and Tb-anti-His-Tag antibody in the assay buffer.
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Compound Dilution: Perform serial dilutions of Balomenib or other test compounds in

DMSO, followed by a final dilution in assay buffer to achieve the desired concentrations.

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

Protein Addition: Add a pre-mixed solution of His-menin and Tb-anti-His-Tag antibody to each

well. Incubate for 30 minutes at room temperature.

Peptide Addition: Add the fluorescein-labeled KMT2A peptide to initiate the binding reaction.

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring

emissions at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after

excitation at ~340 nm.

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the

ratio against the inhibitor concentration and fit the curve using a four-parameter logistic

equation to determine the IC50 value.

Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a

luminescent signal in the presence of ATP. The amount of light produced is directly proportional

to the amount of ATP, and thus to the number of viable cells.

Protocol:

Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well opaque-walled plate

at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

Compound Treatment: Add 10 µL of serially diluted Balomenib or control compounds to the

wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days) at 37°C in a

5% CO2 incubator.

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of the reagent to each well.

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis,

then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against

the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth

inhibition).

Gene Expression Analysis: Quantitative RT-PCR (qRT-
PCR)
This method is used to measure changes in the expression of menin-KMT2A target genes,

such as HOXA9 and MEIS1, following treatment with an inhibitor.

Protocol:

Cell Treatment: Treat leukemia cells with Balomenib or a vehicle control at a specified

concentration (e.g., 1 µM) for a defined period (e.g., 24 or 48 hours).

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy

Kit, Qiagen).

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.

qPCR Reaction: Set up the qPCR reaction in a 96-well PCR plate using a SYBR Green-

based master mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1)

and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

Thermal Cycling: Run the reaction on a real-time PCR system.
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Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change

in gene expression in Balomenib-treated cells compared to vehicle-treated cells. A

significant decrease in HOXA9 and MEIS1 expression indicates on-target activity.
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Caption: Typical experimental workflow for evaluating menin inhibitors.

In Vivo Xenograft Model of Acute Leukemia
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are essential for

evaluating the in vivo efficacy of anti-cancer compounds.

Protocol:

Cell Preparation: Culture and harvest a human KMT2A-r leukemia cell line, such as MOLM-

13.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).

Cell Implantation: Inject approximately 5 x 10^6 MOLM-13 cells intravenously (i.v.) or

subcutaneously (s.c.) into each mouse.

Tumor Establishment: Monitor the mice for signs of leukemia engraftment or until

subcutaneous tumors reach a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer Balomenib orally once or twice daily at predetermined doses. The control group

receives a vehicle solution.
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Efficacy Monitoring: For s.c. models, measure tumor volume with calipers 2-3 times per

week. For disseminated (i.v.) models, monitor disease progression through bioluminescence

imaging (if cells are luciferase-tagged) or by assessing clinical signs (e.g., weight loss, hind-

limb paralysis) and overall survival.

Endpoint Analysis: At the end of the study, collect tumors and tissues for pharmacodynamic

analysis, such as western blotting or immunohistochemistry, to confirm target engagement

and downstream effects in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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